molecular formula C6H6N4S B587536 6-Methylmercaptopurine-d3 CAS No. 33312-93-5

6-Methylmercaptopurine-d3

Cat. No. B587536
CAS RN: 33312-93-5
M. Wt: 169.22
InChI Key: UIJIQXGRFSPYQW-FIBGUPNXSA-N
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Description

6-Methylmercaptopurine-d3 is a stable isotope labelled metabolite . It is used as an internal standard for the quantification of 6-Methylmercaptopurine (6-MMP) by GC or LC-MS . 6-MMP is a metabolite of the purine synthesis and interconversion inhibitor 6-mercaptopurine (6-MP) .


Synthesis Analysis

6-Methylmercaptopurine-d3 is formed from 6-MP via methylation by thiopurine S-methyltransferase . A study pointed at the design and synthesis of novel antitumor products from 6-mercaptopurine by the introduction of heterocyclic substituted 1,2,4 triazole-sulfhydryl moiety as a bioisostere at SH group .


Molecular Structure Analysis

The molecular formula of 6-Methylmercaptopurine-d3 is C6 2H3 H3 N4 S . It has a molecular weight of 169.22 .


Chemical Reactions Analysis

6-Methylmercaptopurine-d3 is a metabolite of the purine synthesis and interconversion inhibitor 6-mercaptopurine (6-MP). It is formed from 6-MP via methylation by thiopurine S-methyltransferase . A study showed that 6-MP, 6-MMP, and 6-thioguanosine-5’-monophosphate (6-TGMP) can be simultaneously analyzed in dried blood spot (DBS) using ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .


Physical And Chemical Properties Analysis

6-Methylmercaptopurine-d3 is a neat product . It has a molecular weight of 169.22 and a molecular formula of C6 2H3 H3 N4 S .

Scientific Research Applications

Chemical Reactions and Metabolite Identification

  • Chemical Reactions : 6-Methylmercaptopurine undergoes a series of N-alkylation reactions, leading to the formation of distinct methylated products depending on reaction conditions and solvent environment (Neiman & Bergmann, 1965).

  • Metabolite Identification : 6-Methylmercaptopurine has been identified as a urinary metabolite of 6-mercaptopurine in studies, demonstrating its role in metabolic pathways and as a subject of pharmacokinetic studies (Sarcione & Stutzman, 1959).

Pharmacokinetic Analysis and Drug Monitoring

  • Pharmacokinetic Analysis : Techniques have been developed for the analytical and clinical validation of methods to measure thiopurine S-methyltransferase activity by quantifying d3-6-MMP, which is crucial for understanding the pharmacokinetics of drugs like 6-mercaptopurine (Ma, Sies, & Pike, 2018).

  • Drug Monitoring : Novel methods for the therapeutic drug monitoring of 6-mercaptopurine and its metabolites, including 6-methylmercaptopurine, have been developed to improve treatment precision, especially in conditions like acute lymphoblastic leukemia (Han et al., 2020).

Cellular Effects and Mechanisms

  • Cellular Impact : Studies have shown that 6-Methylmercaptopurine ribonucleoside, a derivative, inhibits amidophosphoribosyltransferase, impacting the viability and growth of certain cell types like murine lymphoma cells, and affecting nucleotide concentrations (Woods, Henderson, & Henderson, 1978).

  • Mechanisms of Action : Research indicates that 6-Methylmercaptopurine can influence the methylation state of cells, potentially leading to dysregulation of cellular processes and cytotoxicity, which is significant in understanding its mechanism of action in cancer treatment (Stet et al., 1994).

Safety And Hazards

6-Methylmercaptopurine-d3 is classified as Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Damage/Irritation (Category 2A), and Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Allopurinol, a drug used to manage hyperuricemia, can alter 6-MP metabolism to maximize 6-TGN production while reducing the hepatotoxic metabolite, 6-MMPN . A retrospective review of Mercaptopurine metabolism reveals a high rate of patients with suboptimal metabolites successfully corrected with Allopurinol . Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis .

properties

IUPAC Name

6-(trideuteriomethylsulfanyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJIQXGRFSPYQW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858063
Record name 6-[(~2~H_3_)Methylsulfanyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylmercaptopurine-d3

CAS RN

33312-93-5
Record name 6-[(~2~H_3_)Methylsulfanyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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